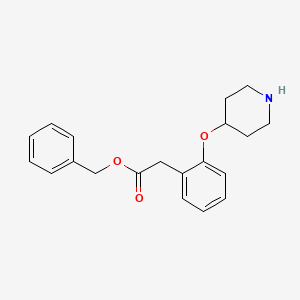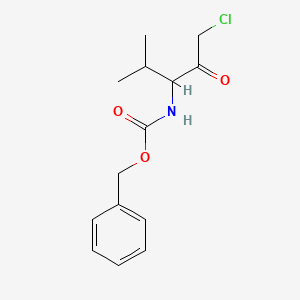![molecular formula C12H13NO3 B15360111 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione](/img/structure/B15360111.png)
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is a multifunctionalized isoindole-1,3-dione derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as isoindole-1,3-dione and a suitable alkylating agent.
Alkylation: : The alkylating agent is used to introduce the 3-hydroxy-2-methylpropyl group to the isoindole-1,3-dione core. This step often requires the use of a strong base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the isoindole-1,3-dione.
Purification: : The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: : The compound can be reduced to remove the carbonyl groups, leading to the formation of a hydrocarbon derivative.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like halides (e.g., sodium iodide) and esters (e.g., acyl chlorides) are employed in substitution reactions.
Major Products Formed
Oxidation: : Ketones or aldehydes are the major products.
Reduction: : Hydrocarbon derivatives are formed.
Substitution: : Halides or esters are the primary products.
Scientific Research Applications
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group and the isoindole-1,3-dione core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione is unique due to its specific structural features. Similar compounds include:
Isoindoline-1,3-dione derivatives: : These compounds share the isoindoline-1,3-dione core but may have different substituents.
Multifunctionalized isoindoles: : These compounds have additional functional groups that can alter their reactivity and applications.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[(2R)-3-hydroxy-2-methylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
DVEGUJIAVRCLNH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CN1C(=O)C2=CC=CC=C2C1=O)CO |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)

![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15360116.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)
